molecular formula C16H16N2O6S B2370681 Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338396-09-1

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B2370681
CAS No.: 338396-09-1
M. Wt: 364.37
InChI Key: VXCBVZOTRKNZJA-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a pyridazine derivative characterized by a 4-methoxyphenyl group at position 1, a sulfanyl substituent with a 2-methoxy-2-oxoethyl chain at position 4, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal and agrochemical research. Its core pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, provides a scaffold for functionalization, enabling comparisons with structurally related compounds .

Properties

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)sulfanyl-1-(4-methoxyphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-22-11-6-4-10(5-7-11)18-13(19)8-12(25-9-14(20)23-2)15(17-18)16(21)24-3/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCBVZOTRKNZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)SCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, identified by CAS number 338396-09-1, is a compound with significant potential in biological research and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C16H16N2O6S
  • Molecular Weight : 364.37 g/mol
  • Structure : The compound features a pyridazine backbone with methoxy and sulfanyl functional groups that contribute to its biological properties.

Research indicates that the compound exhibits a range of biological activities:

  • Antioxidant Activity : The presence of the methoxy groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

Biological Activity Data

Activity Type Observations References
AntioxidantEffective at reducing oxidative markers
AntimicrobialInhibits growth of E. coli and S. aureus
Anti-inflammatoryReduces cytokine levels in vitro

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical formation compared to control groups, highlighting its potential as a natural antioxidant.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against several bacterial strains using the agar diffusion method. It showed notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its efficacy as a broad-spectrum antimicrobial agent.

Case Study 3: Anti-inflammatory Mechanism

Research into the anti-inflammatory properties revealed that treatment with this compound significantly decreased levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in cultured macrophages. This suggests its potential use in managing inflammatory diseases.

Scientific Research Applications

Structural Features

The compound contains a pyridazine ring, methoxy groups, and a sulfanyl moiety, which contribute to its reactivity and biological properties. Its structural complexity allows for diverse interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate in anticancer research. For instance, derivatives of pyridazine have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The incorporation of the methoxy and sulfanyl groups may enhance the compound's ability to interact with cellular targets involved in cancer proliferation.

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial activities. The presence of the sulfanyl group is known to enhance the efficacy of certain antimicrobial agents by disrupting bacterial cell membranes or inhibiting key enzymes . Research indicates that derivatives of this compound may exhibit promising activity against both gram-positive and gram-negative bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazine derivatives has also been documented. Compounds that share structural features with this compound may inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

Synthesis of Functional Materials

The unique chemical structure allows for the synthesis of functional materials. For example, pyridazine derivatives can be utilized in creating polymers with specific thermal and mechanical properties. The methoxy groups can act as functional handles for further chemical modifications, enabling the development of advanced materials for coatings or composites .

Photovoltaic Applications

Research into organic photovoltaic materials has identified pyridazine-based compounds as potential candidates due to their favorable electronic properties. The integration of such compounds into photovoltaic devices could enhance light absorption and charge transport efficiency .

Case Study 1: Anticancer Evaluation

In a study evaluating a series of pyridazine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Antimicrobial Testing

A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-1-(4-methoxyphenyl)-6-oxo framework enhanced antimicrobial activity significantly compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the pyridazine core, aromatic rings, or ester groups. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name & CAS Number Substituent at Position 1 (Pyridazine) Substituent at Position 4 (Pyridazine) Ester Group Molecular Formula Molar Mass (g/mol) Notable Properties/Applications
Target Compound 4-Methoxyphenyl (2-Methoxy-2-oxoethyl)sulfanyl Methyl C₁₇H₁₆N₂O₆S 400.38 (calculated) N/A (Research compound)
[] 338396-07-9 4-Methoxyphenyl Pyridin-2-ylsulfanyl Methyl C₁₉H₁₇N₃O₅S 415.42 (calculated) Laboratory research use only
[] 338395-91-8 3-(Trifluoromethyl)phenyl (2-Methoxy-2-oxoethyl)sulfanyl Methyl C₁₆H₁₃F₃N₂O₅S 402.35 Increased lipophilicity (CF₃)
[] 1414958-35-2 2-Methylphenyl Methoxy Ethyl C₁₅H₁₆N₂O₄ 296.30 (calculated) Ethyl ester may slow hydrolysis

Key Structural Differences and Implications

Aromatic Substituents The 4-methoxyphenyl group in the target compound and ’s analog introduces electron-donating methoxy groups, enhancing resonance stabilization. In contrast, the 3-(trifluoromethyl)phenyl group in ’s compound increases lipophilicity and metabolic stability due to the strong electron-withdrawing CF₃ group .

Sulfanyl Substituents

  • The pyridin-2-ylsulfanyl group () introduces aromatic nitrogen, which may participate in hydrogen bonding or π-π stacking. Conversely, the 2-methoxy-2-oxoethylsulfanyl chain in the target compound adds an ester-functionalized alkyl group, increasing hydrophilicity and susceptibility to hydrolysis .

Ester Groups

  • The methyl ester in the target compound is more prone to enzymatic hydrolysis than the ethyl ester in ’s analog, which could influence bioavailability and metabolic pathways .

Research Findings and Functional Insights

  • Antioxidant Activity : Pyridazine derivatives with methoxyphenyl groups (e.g., ’s pyridin-2(1H)-ones) demonstrate moderate-to-high antioxidant activity (17–79% DPPH scavenging), suggesting that the target compound’s 4-methoxyphenyl group may confer similar properties .
  • Biological Interactions: Sulfanyl groups can act as hydrogen bond donors/acceptors, influencing molecular recognition. The pyridin-2-ylsulfanyl group () may enhance binding to metal ions or enzymes compared to alkylsulfanyl chains .
  • Metabolic Stability : The trifluoromethyl group in ’s compound likely improves metabolic stability by reducing cytochrome P450-mediated oxidation, a trait valuable in agrochemical design .

Computational and Analytical Comparisons

  • Graph-Based Similarity Analysis : As per , graph theory can quantify structural similarities between the target compound and analogs. For example, the Tanimoto coefficient may highlight shared functional groups (e.g., ester, sulfanyl) despite differences in aromatic substituents .
  • Hydrogen Bonding Patterns: ’s framework suggests that hydrogen bonding networks in crystals of these compounds depend on substituents. The 4-methoxyphenyl group may form stronger intermolecular interactions than non-polar groups like 2-methylphenyl .

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